molecular formula C34H50O6Si B604991 4-oxo-27-TBDMS Withaferin A CAS No. 1214886-31-3

4-oxo-27-TBDMS Withaferin A

Cat. No. B604991
M. Wt: 582.85
InChI Key: RZWFBNOFUAHADD-VTYRCZOESA-N
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Description

Molecular Structure Analysis

The molecular formula of 4-oxo-27-TBDMS Withaferin A is C34H50O6Si . Its formal name is (5β,6β,22R)-27- [ [ (1,1-dimethylethyl)dimethylsilyl]oxy]-5,6-epoxy-22-hydroxy-1,4-dioxo-ergosta-2,24-dien-26-oic acid, δ-lactone .


Physical And Chemical Properties Analysis

The molecular weight of 4-oxo-27-TBDMS Withaferin A is 582.9 . It is soluble in DMF and DMSO .

Scientific Research Applications

Chemical Synthesis and Deprotection Methods

4-oxo-27-TBDMS Withaferin A is a derivative of Withaferin A, a bioactive compound from Withania somnifera. Studies on the chemical synthesis and deprotection methods of related compounds provide insights into handling and modifying such compounds. For instance, the removal of t-butyldimethylsilyl (TBDMS) protection in RNA synthesis involves using triethylamine trihydrofluoride, a more reliable alternative to tetrabutylammonium fluoride (TBAF) (Westman & Strömberg, 1994). Additionally, methods for the selective deprotection of TBDMS ethers using iron(III) tosylate as a catalyst have been developed, highlighting a mild and chemoselective approach (Bothwell et al., 2010).

Antitumor and Anticancer Research

Withaferin A, closely related to 4-oxo-27-TBDMS Withaferin A, has shown potential in antitumor and anticancer research. A study revealed its synergistic antitumor activity combined with oxaliplatin in pancreatic cancer treatment, where it enhanced growth suppression and apoptosis through mitochondrial dysfunction and PI3K/AKT pathway inactivation (Li et al., 2015). Another research demonstrated that Withaferin A induces oxidative stress-mediated apoptosis and DNA damage in oral cancer cells, providing a potential therapeutic approach (Chang et al., 2017).

Withanolides Research

Withanolides, a group of naturally occurring steroids, include compounds like Withaferin A and its derivatives. Research into the structure and properties of various withanolides has expanded the understanding of their potential applications. For example, studies on constituents of Withania somnifera have characterized various withanolides, contributing to the knowledge of their chemical structures and potential pharmacological activities (Kirson et al., 1970).

Enhancing Withanolide Production

Investigations into physiological methods for increasing the yield of withanolides, such as Withaferin A, have been conducted. For instance, nitrogen treatment in Withania somnifera was found to enhance sterols and Withaferin A production, implicating the involvement of jasmonate signaling and WRKY transcription factors in the biosynthesis pathway (Pal et al., 2016).

properties

IUPAC Name

(1S,2R,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-ene-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H50O6Si/c1-19-16-26(39-30(37)22(19)18-38-41(8,9)31(3,4)5)20(2)23-10-11-24-21-17-29-34(40-29)28(36)13-12-27(35)33(34,7)25(21)14-15-32(23,24)6/h12-13,20-21,23-26,29H,10-11,14-18H2,1-9H3/t20-,21-,23+,24-,25-,26+,29+,32+,33-,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWFBNOFUAHADD-VTYRCZOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6=O)C)O5)C)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=CC6=O)C)O5)C)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-27-TBDMS Withaferin A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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